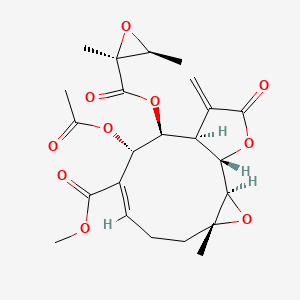
Enhydrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enhydrine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a naturally occurring compound found in certain plants and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Enhydrine can be synthesized through several methods. One common approach involves the extraction from natural sources, such as the plant Enhydra fluctuans. The extraction process typically involves solvent extraction followed by purification steps like chromatography.
Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. This involves the use of specific reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Enhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Enhydrine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various organic compounds.
Biology: this compound has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has shown that this compound may have therapeutic potential in treating certain diseases, such as cancer and cardiovascular disorders.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Enhydrine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. For instance, this compound may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Enhydrine can be compared with other similar compounds, such as:
Ephedrine: Both compounds have stimulant properties, but this compound is less potent and has a different mechanism of action.
Pseudoephedrine: Similar to Ephedrine, but with a slightly different chemical structure and pharmacological profile.
Phenylephrine: Another compound with similar uses, but it primarily acts on alpha-adrenergic receptors.
This compound’s uniqueness lies in its specific molecular interactions and the range of applications it offers, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C23H28O10 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/b13-8+/t11-,14+,15-,16-,17-,18+,22+,23-/m0/s1 |
InChI Key |
VCBNPTWPJQLHQN-ZRVFLOPNSA-N |
Isomeric SMILES |
C[C@H]1[C@@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CC/C=C(\[C@@H]2OC(=O)C)/C(=O)OC)C)OC(=O)C3=C |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















